

Off-target effects of AGN 194078 at high concentrations

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Compound of Interest

Compound Name: AGN 194078

Cat. No.: B1365992

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Technical Support Center: AGN 194078

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **AGN 194078** in their experiments. The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is **AGN 194078** and what is its primary target?

AGN 194078 is a potent and selective agonist for the Retinoic Acid Receptor alpha (RAR α).^[1]^[2] It binds to RAR α with high affinity and activates its transcriptional activity. RARs are nuclear hormone receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs) and regulate gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs).^[2]^[3]^[4]

Q2: What are the known on-target activities of **AGN 194078**?

AGN 194078 exhibits high selectivity for RAR α over the other RAR isoforms, RAR β and RAR γ . This selectivity is crucial for its intended biological effects and can help minimize side effects associated with pan-RAR agonism.

On-Target Selectivity Profile of **AGN 194078**

Receptor	Binding Affinity (Kd) (nM)	Functional Activity (EC50) (nM)
RAR α	3	112
RAR β	Weak binding	~10% efficacy at 1000 nM
RAR γ	5600	~10% efficacy at 1000 nM

Data compiled from MedChemExpress.

Q3: What are the potential off-target effects of **AGN 194078** at high concentrations?

While specific broad-panel off-target screening data for **AGN 194078** is not publicly available, off-target effects are a possibility for any small molecule at high concentrations. For retinoids in general, off-target effects can arise from interactions with other nuclear receptors or cellular proteins. For example, the RAR α -specific antagonist Ro 41-5253 has been shown to be an agonist of PPAR γ . High concentrations of **AGN 194078** could potentially lead to non-specific binding and activation or inhibition of other signaling pathways.

Q4: What are the common adverse effects associated with RAR agonists?

The adverse effects of RAR agonists are often extensions of their on-target activity and are collectively known as retinoid toxicity. These effects can be more pronounced at higher concentrations and can include:

- Skin and mucous membrane dryness
- Inflammation
- Elevation of serum triglycerides
- Bone and joint pain
- Headaches

Troubleshooting Guide

Issue 1: I am observing unexpected phenotypes in my cell-based assays at high concentrations of **AGN 194078**.

- Possible Cause: The observed phenotype might be due to an off-target effect of **AGN 194078**. At high concentrations, the compound may bind to and modulate the activity of other cellular targets.
- Troubleshooting Steps:
 - Perform a Dose-Response Curve: Determine if the unexpected phenotype occurs at concentrations significantly higher than the EC₅₀ for RAR α activation. A large difference may suggest an off-target effect.
 - Use a Structurally Unrelated RAR α Agonist: If a different RAR α agonist with a distinct chemical scaffold does not produce the same phenotype, it is more likely an off-target effect of **AGN 194078**.
 - Rescue Experiment with an RAR Antagonist: Co-treatment with a pan-RAR antagonist, such as AGN 193109, should reverse the on-target effects. If the unexpected phenotype persists, it is likely off-target.
 - Off-Target Profiling: Consider submitting the compound for broad-panel screening against a library of common off-target proteins (e.g., kinases, GPCRs, ion channels).

Issue 2: My in vivo experiments with **AGN 194078** are showing signs of toxicity not typically associated with RAR α agonism.

- Possible Cause: The observed toxicity could be due to off-target effects or exaggerated on-target effects in a specific tissue.
- Troubleshooting Steps:
 - Histopathological Analysis: Examine tissues for unexpected changes that are not consistent with known retinoid toxicity.
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the toxic effects with the concentration of the compound in plasma and tissues.

- Broad Off-Target Screening: As with in vitro studies, consider comprehensive off-target profiling to identify potential unintended molecular targets.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the off-target effects of a compound against a panel of protein kinases.

- Compound Preparation: Prepare a stock solution of **AGN 194078** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Assay Format: Utilize a commercially available kinase profiling service that employs radiometric, fluorescence-based, or luminescence-based assays. These services typically screen the compound at one or two fixed concentrations (e.g., 1 μ M and 10 μ M) against a large panel of kinases.
- Data Analysis: The primary data is usually reported as the percent inhibition of kinase activity at the tested concentrations.
- Follow-up: For any significant "hits" (e.g., >50% inhibition), perform a full dose-response curve to determine the IC₅₀ value for the off-target kinase.

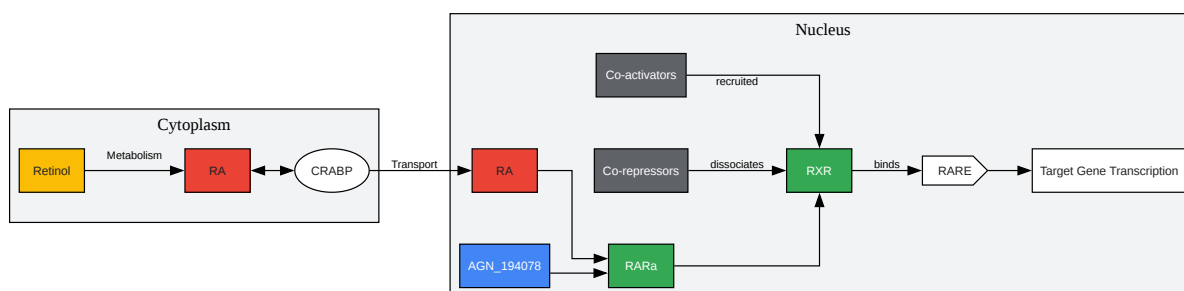
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context. It can be adapted to identify off-target binding.

- Cell Treatment: Treat intact cells with a high concentration of **AGN 194078** or a vehicle control.
- Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand typically stabilizes the target protein, leading to a higher melting temperature.
- Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

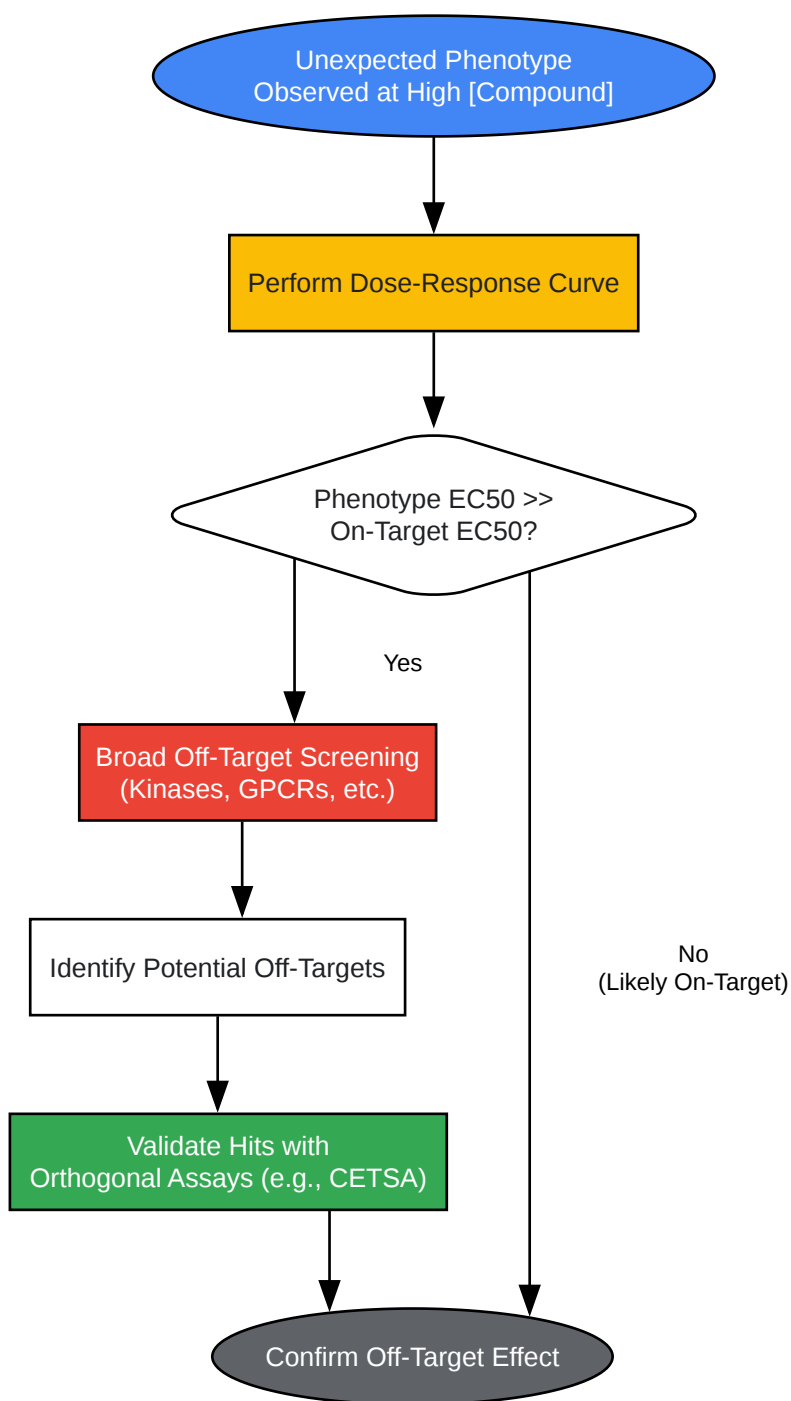
- Protein Detection: Analyze the amount of the target protein (and potential off-target proteins) remaining in the soluble fraction by Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Visualizations



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Caption: Simplified Retinoic Acid Receptor (RAR) Signaling Pathway.



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